molecular formula C14H19N5O2 B2872313 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid CAS No. 1144458-88-7

1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

Cat. No.: B2872313
CAS No.: 1144458-88-7
M. Wt: 289.339
InChI Key: PBXTVAUCZADZTA-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

The synthesis of 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of catalysts such as rhodium on carbon (Rh/C) and protective groups like tert-butyloxycarbonyl (Boc) to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some notable applications include:

Comparison with Similar Compounds

Similar compounds to 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid include other triazolopyridazine derivatives, such as:

These compounds share similar structural features and biological activities but may differ in their specific targets and efficacy. The uniqueness of this compound lies in its dual inhibition of c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy .

Biological Activity

1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on its biological activity, providing a comprehensive overview of research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxylic acid and a triazolopyridazine moiety. Its molecular formula is C12H16N4O2C_{12}H_{16}N_4O_2, and it has notable structural characteristics that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of triazolo-pyridazines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi.
  • Antiviral Properties : Research into related pyrazolo[3,4-b]pyridines has demonstrated antiviral activity against viruses such as herpes simplex virus type-1 (HSV-1) and respiratory syncytial virus (RSV), suggesting potential for similar effects in the triazolo-pyridazine derivatives.
  • Antitumor Activity : Some studies have linked triazolo-pyridazine derivatives to anticancer effects, particularly in inhibiting tumor cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazolo-pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, demonstrating significant antibacterial properties.

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, compounds structurally related to this compound were tested against HSV-1. The most potent derivative showed an EC50 value of 5 µM, highlighting its potential as an antiviral agent.

Research Findings

Recent studies have reported various findings regarding the biological activity of compounds within this chemical class:

Activity Type Tested Compound Target Organism/Cell Line IC50/EC50 Value Reference
AntimicrobialTriazolo derivativeStaphylococcus aureus10 µg/mL
AntiviralPyrazolo derivativeHSV-15 µM
AntitumorTriazolo derivativeVarious cancer cell linesVaries

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Many compounds in this class act as inhibitors of key enzymes involved in cellular metabolism.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell proliferation and survival.

Properties

IUPAC Name

1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-9(2)13-16-15-11-5-6-12(17-19(11)13)18-7-3-4-10(8-18)14(20)21/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXTVAUCZADZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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